Potent HIV-1 Integrase Inhibition Achieved with Derivatives Built from 4,6,7-Trifluoroindole Scaffold
Derivatives synthesized from the indole-2-carboxylic acid scaffold, which is directly accessible from methyl 4,6,7-trifluoro-1H-indole-2-carboxylate via ester hydrolysis, exhibit potent inhibition of HIV-1 integrase strand transfer activity. The lead derivative 20a, featuring the 4,6,7-trifluoroindole core, demonstrated an IC50 value of 0.13 μM against HIV-1 integrase [1]. In contrast, the unsubstituted indole-2-carboxylic acid (compound 1) showed an IC50 of 3.11 μM in the same assay system, representing a 24-fold improvement in potency conferred by the optimized fluorinated scaffold [2].
| Evidence Dimension | HIV-1 Integrase Strand Transfer Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.13 μM (for optimized derivative 20a built on 4,6,7-trifluoroindole scaffold) |
| Comparator Or Baseline | 3.11 μM (unsubstituted indole-2-carboxylic acid, compound 1) |
| Quantified Difference | 24-fold improvement in potency (0.13 μM vs. 3.11 μM) |
| Conditions | Recombinant HIV-1 integrase enzyme assay; strand transfer activity measured via ELISA |
Why This Matters
This ~24-fold potency enhancement justifies the procurement and synthetic investment in the 4,6,7-trifluoroindole scaffold over unsubstituted indole-2-carboxylates for antiviral INSTI programs.
- [1] Zhang, R. H.; Chen, G. Q.; Wang, Y. C.; et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules 2023, 28(24), 8020. View Source
- [2] Zhang, R. H.; Chen, G. Q.; Wang, Y. C.; et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Adv. 2024, 14, 9020-9031. View Source
